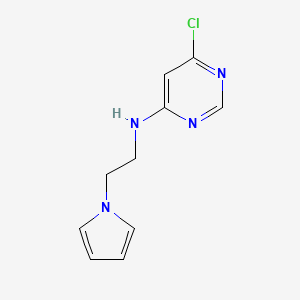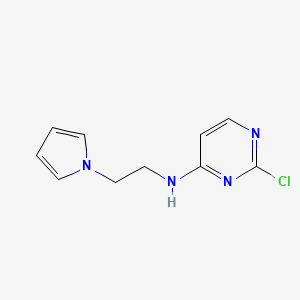![molecular formula C15H18N2O2 B1491929 5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098076-87-8](/img/structure/B1491929.png)
5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Übersicht
Beschreibung
The compound “5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole derivative . Pyrrole derivatives are known for their various useful properties, including their use as optoelectronic materials, pigments, and their biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of the imide cycle .Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions. For example, they can be formed as a result of intramolecular 1,3-dipolar cycloaddition in phosphorus-containing azomethine ylides generated in situ from alkene-tethered imines, acid chlorides, and phosphonites .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pigment Applications
One study discusses the crystal structure of a closely related compound, demonstrating its application as useful pigments. This research provides insights into the effect of large substituents at the nitrogen atom on the molecular structure, which is crucial for understanding the compound's properties and potential applications in materials science (Fujii et al., 2002).
Organic Synthesis and Heterocyclic Chemistry
Another piece of research focuses on the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to the synthesis of pyrrolo[3,2-d]isoxazoles. This work highlights the compound's role in the synthesis of complex heterocyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Moroz et al., 2018).
Luminescent Polymers
Research into highly luminescent polymers containing derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione in the main chain explores their potential in organic electronics, particularly in light-emitting devices. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Zhang & Tieke, 2008).
Photovoltaic and OFET Applications
The design of benzodithiophene-diketopyrrolopyrrole based donor–acceptor copolymers for efficient organic field-effect transistors (OFETs) and polymer solar cells is another area of research. These materials demonstrate how structural manipulation of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives can significantly impact the electronic properties and performance of organic electronic devices (Yuan et al., 2012).
Heterocyclic Synthesis
Further research into the synthesis of various heterocyclic derivatives from pyrrolo[3,4-c]pyrrole-1,3-dione based compounds illustrates their versatility in organic synthesis. These studies contribute to the broader field of heterocyclic chemistry, offering pathways to new compounds with potential biological activity or material properties (Gein & Pastukhova, 2020).
Wirkmechanismus
Zukünftige Richtungen
Pyrrole derivatives have been found among the derivatives of hydrogenated pyrrolo[3,4-b]pyrroles, thereby causing a significant interest in the search for new synthetic approaches to this heterocyclic system . Future research may focus on developing new synthetic methods and exploring the potential applications of these compounds.
Eigenschaften
IUPAC Name |
5-benzyl-2,4-dimethyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13-12(14(18)16(2)15(13)19)9-17(10)8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNLQTVMJRFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)



![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)


![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)
